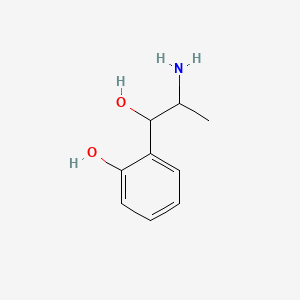
2-(2-Amino-1-hydroxypropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Amino-1-hydroxypropyl)phenol” is a compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is also known as “3-(2-amino-1-hydroxypropyl)phenol” and is a solid in its physical form .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the synthesis of 2-aminophenol derivatives has been achieved through the condensation of 2-aminophenol with various chloro- and nitro-benzaldehydes . Another method involves the enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone to give the chiral chloro alcohol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a 2-amino-1-hydroxypropyl group . The InChI code for this compound is 1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 .
Chemical Reactions Analysis
Phenols, which “this compound” is a derivative of, are known to undergo various chemical reactions . For instance, phenols can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . They are also known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Applications De Recherche Scientifique
Environmental Degradation and Catalysis
Phenol Hydroxylase from Bacillus thermoglucosidasius A7 describes a novel enzyme system involved in the degradation of phenol, highlighting the microbial pathways for breaking down phenolic compounds in the environment. This research suggests potential applications in bioremediation and environmental cleanup of phenolic pollutants (Kirchner et al., 2003).
Antioxidant and Radical Scavenging Activities
Action of Phenolic Derivatives as Inhibitors of Membrane Lipid Peroxidation examines how phenolic compounds, including derivatives similar in structure to 2-(2-Amino-1-hydroxypropyl)phenol, act as antioxidants and radical scavengers. This study provides a basis for the potential use of such compounds in protecting against oxidative stress (Dinis et al., 1994).
Polymer Chemistry
Yttrium Complexes as Catalysts for Living and Immortal Polymerization of Lactide indicates the role of phenolic compounds in catalyzing polymerization reactions, which could imply the utility of this compound in developing new polymer materials or as a catalyst in polymer synthesis (Amgoune et al., 2007).
Biochemical Interactions and Toxicity
Unexpected Transformation of Dissolved Phenols to Toxic Dicarbonyls by Hydroxyl Radicals and UV Light highlights the transformation of phenolic compounds under environmental conditions, which can lead to the formation of toxic products. This research underscores the importance of understanding the chemical behavior and potential risks associated with phenolic compounds, including this compound, in environmental and biological systems (Prasse et al., 2018).
Orientations Futures
While specific future directions for “2-(2-Amino-1-hydroxypropyl)phenol” are not available, research into similar compounds suggests potential areas of interest. For instance, indole derivatives, which share some structural similarities with “this compound”, have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Mécanisme D'action
Target of Action
It is structurally similar to metaraminol , a potent sympathomimetic amine that predominantly acts at alpha adrenergic receptors and stimulates the release of norepinephrine . Therefore, it is plausible that 2-(2-Amino-1-hydroxypropyl)phenol may interact with similar targets.
Mode of Action
Based on its structural similarity to metaraminol , it might act through peripheral vasoconstriction by acting as an alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure . It might also stimulate the release of norepinephrine .
Biochemical Pathways
Compounds similar to this compound, such as metaraminol, are known to inhibit adenyl cyclase, leading to an inhibition of the production of camp . This could potentially be a pathway affected by this compound.
Result of Action
Based on its potential similarity to metaraminol, it might increase both systolic and diastolic blood pressure .
Analyse Biochimique
Biochemical Properties
2-(2-Amino-1-hydroxypropyl)phenol, as a phenolic compound, exhibits certain characteristic biochemical properties . It contains a hydroxyl group (-OH) attached to a benzene ring, which confers it with the ability to form hydrogen bonds, contributing to its solubility in water and its relatively high boiling point . The presence of the amino group (-NH2) further enhances its reactivity, allowing it to participate in various biochemical reactions .
Molecular Mechanism
It is known that phenolic compounds can interact with biomolecules through hydrogen bonding and hydrophobic interactions . They can also act as antioxidants, neutralizing harmful free radicals in the body .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Phenolic compounds are generally metabolized through phase I (functionalization) and phase II (conjugation) reactions in the liver .
Transport and Distribution
Phenolic compounds are generally known to be transported in the body bound to serum proteins .
Propriétés
IUPAC Name |
2-(2-amino-1-hydroxypropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6,9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMWKBHVLBBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2585995.png)
![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)
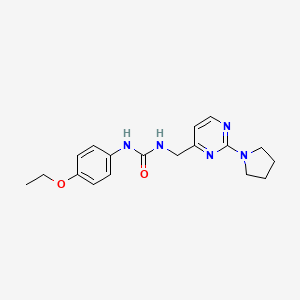
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2585999.png)
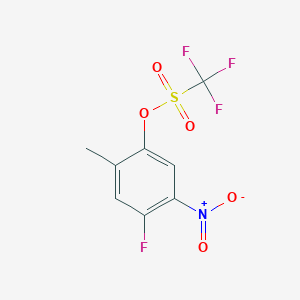
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2586002.png)

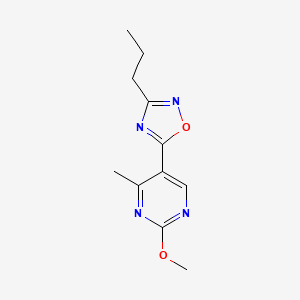
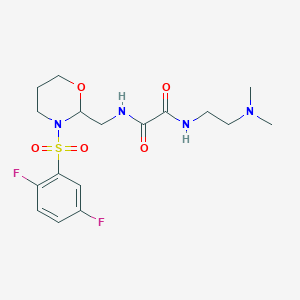
![6-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7H-purine](/img/structure/B2586010.png)
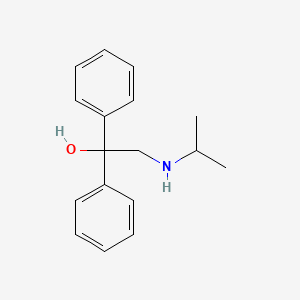
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2586012.png)

![[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid](/img/structure/B2586015.png)
